(3-Cyano-2-methyl-indol-1-yl)-acetic acid chemical properties
(3-Cyano-2-methyl-indol-1-yl)-acetic acid chemical properties
An In-Depth Technical Guide to (3-Cyano-2-methyl-indol-1-yl)-acetic acid
Introduction: A Versatile Scaffold in Medicinal Chemistry
(3-Cyano-2-methyl-indol-1-yl)-acetic acid is a multifaceted heterocyclic compound that has garnered significant interest within the realms of pharmaceutical and agrochemical research.[1][2] Its unique molecular architecture, featuring a substituted indole core, positions it as a valuable building block for the synthesis of a diverse array of bioactive molecules.[1] The indole nucleus is a well-established privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[3][4] The strategic incorporation of a cyano group at the 3-position and an acetic acid moiety at the 1-position of the indole ring imparts specific electronic and steric properties, influencing its reactivity and biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (3-Cyano-2-methyl-indol-1-yl)-acetic acid, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Quantitative Overview
The fundamental chemical and physical properties of (3-Cyano-2-methyl-indol-1-yl)-acetic acid are summarized in the table below. These parameters are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 531544-17-9 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1][5] |
| Molecular Weight | 214.22 g/mol | [1][5][6] |
| Appearance | White solid | [1] |
| Boiling Point | 475.4°C at 760 mmHg | [1][6] |
| Flash Point | 241.3°C | [1][6] |
| Density | 1.25 g/cm³ | [1][6] |
| Refractive Index | 1.625 | [1][6] |
| InChI Key | JKRYSSLJLLGUDE-UHFFFAOYSA-N | [5] |
Synthesis and Mechanistic Considerations
Caption: A plausible synthetic workflow for (3-Cyano-2-methyl-indol-1-yl)-acetic acid.
The causality behind these experimental choices lies in the reliability and versatility of these classic organic reactions. The Japp-Klingemann reaction is a robust method for preparing arylhydrazones, which are key precursors for the Fischer indole synthesis.[7] The Fischer indole synthesis itself is a widely used and powerful method for constructing the indole ring system. Subsequent functional group manipulations, such as cyanation and N-alkylation, allow for the introduction of the desired substituents at the C3 and N1 positions, respectively.
Chemical Reactivity and Derivatization Potential
The chemical reactivity of (3-Cyano-2-methyl-indol-1-yl)-acetic acid is dictated by its constituent functional groups: the indole ring, the cyano group, and the carboxylic acid.
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Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, in this molecule, the C3 position is already substituted. Electrophilic attack may occur at other positions on the benzene ring, depending on the reaction conditions.
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Cyano Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This versatility makes it a valuable handle for further molecular elaboration.[3][8]
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Carboxylic Acid: The acetic acid side chain can be readily converted into esters, amides, or acid chlorides, enabling the coupling of this indole scaffold to other molecules of interest.
The following diagram illustrates some of the key reactive sites and potential derivatization pathways.
Caption: Key reactive sites and potential derivatization pathways of the title compound.
Applications in Drug Discovery and Agrochemicals
(3-Cyano-2-methyl-indol-1-yl)-acetic acid and its derivatives are of significant interest in medicinal chemistry and agrochemical development.[1][2] The indole acetic acid framework is a known pharmacophore that can interact with various biological targets.
Potential Therapeutic Applications:
-
Anti-inflammatory and Anticancer Properties: The parent compound has been studied for its potential anti-inflammatory and anticancer activities.[1] The indole scaffold is present in many known kinase inhibitors and other anticancer agents.
-
Ectonucleotidase Inhibitors: Derivatives of indole acetic acid have been synthesized and evaluated as inhibitors of ectonucleotidases, which are enzymes implicated in cancer development and progression.[9][10] By inhibiting these enzymes, such compounds can modulate the tumor microenvironment and potentially enhance anti-tumor immunity.[9][10]
-
CRTH2 Receptor Antagonists: Indole acetic acid derivatives have been optimized as potent and selective antagonists of the CRTH2 receptor, which is a target for the treatment of respiratory diseases like asthma.[11]
The following diagram conceptualizes the role of (3-Cyano-2-methyl-indol-1-yl)-acetic acid as a scaffold in the drug discovery process.
Caption: Conceptual role of the title compound as a core scaffold in drug discovery.
Agrochemical Applications:
Derivatives of indole acetic acid are also explored in the agricultural sector as potential pesticides and herbicides.[2] The structural similarity to the natural plant hormone auxin (indole-3-acetic acid) suggests that these compounds could be designed to modulate plant growth or act as selective herbicides.[12]
Conclusion
(3-Cyano-2-methyl-indol-1-yl)-acetic acid is a chemically versatile and biologically relevant molecule. Its well-defined physicochemical properties, coupled with its synthetic accessibility and diverse reactivity, make it an attractive starting point for the development of novel therapeutic agents and agrochemicals. The insights provided in this guide underscore the importance of this compound as a valuable tool for researchers and scientists working at the interface of chemistry, biology, and medicine. Further exploration of its derivatization and biological evaluation is warranted to fully unlock its potential.
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